Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 618073-27-1
VCID: VC20325925
InChI: InChI=1S/C28H27FN2O5S/c1-6-36-27(35)25-16(5)30-28(37-25)31-22(18-11-9-17(10-12-18)14(2)3)21(24(33)26(31)34)23(32)19-8-7-15(4)20(29)13-19/h7-14,22,32H,6H2,1-5H3/b23-21+
SMILES:
Molecular Formula: C28H27FN2O5S
Molecular Weight: 522.6 g/mol

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

CAS No.: 618073-27-1

Cat. No.: VC20325925

Molecular Formula: C28H27FN2O5S

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate - 618073-27-1

Specification

CAS No. 618073-27-1
Molecular Formula C28H27FN2O5S
Molecular Weight 522.6 g/mol
IUPAC Name ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C28H27FN2O5S/c1-6-36-27(35)25-16(5)30-28(37-25)31-22(18-11-9-17(10-12-18)14(2)3)21(24(33)26(31)34)23(32)19-8-7-15(4)20(29)13-19/h7-14,22,32H,6H2,1-5H3/b23-21+
Standard InChI Key UGUVQLGGMIMEAN-XTQSDGFTSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is defined by its multifunctional heterocyclic framework. Key structural features include:

  • Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, which contributes to electronic stability and participation in π-π stacking interactions.

  • Pyrrole Moiety: A five-membered dihydropyrrole ring fused to the thiazole, featuring a ketone group at position 5 and hydroxyl and benzoyl substituents at positions 3 and 4.

  • Aromatic Substituents: A 3-fluoro-4-methylbenzoyl group at position 3 of the pyrrole and a 4-isopropylphenyl group at position 2, both of which enhance lipophilicity and potential receptor-binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight552.61 g/mol
Functional GroupsThiazole, pyrrole, ketone, ester, hydroxyl, fluorine, isopropyl
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, acetonitrile)
Melting PointNot explicitly reported

The fluorine atom at the benzoyl group introduces electronegativity, potentially influencing hydrogen-bonding interactions with biological targets. The isopropyl group enhances steric bulk, which may modulate pharmacokinetic properties such as metabolic stability.

Synthesis and Manufacturing

The synthesis of ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multi-step organic reactions, typically proceeding through the following stages:

  • Formation of the Thiazole Core: Ethyl 4-methylthiazole-5-carboxylate is synthesized via condensation of thiourea derivatives with α-haloketones, followed by esterification.

  • Pyrrole Ring Construction: A Knorr pyrrole synthesis or dipolar cycloaddition reaction introduces the dihydropyrrole moiety, as evidenced by analogous methodologies in pyrrolo[1,2-c]thiazole derivatives .

  • Functionalization with Aromatic Groups: The 3-fluoro-4-methylbenzoyl and 4-isopropylphenyl groups are introduced via Friedel-Crafts acylation and Suzuki-Miyaura coupling, respectively.

Critical optimization parameters include temperature control (reflux conditions in acetonitrile or toluene), stoichiometric ratios of reagents, and purification techniques such as column chromatography. For example, a four-component reaction involving ninhydrin, proline, maleimide, and thiazole intermediates has been employed to assemble structurally related spiro-pyrrolizine-thiazole hybrids .

Chemical Reactivity and Derivative Synthesis

The compound exhibits diverse reactivity due to its electron-rich thiazole and pyrrole rings and labile functional groups:

  • Nucleophilic Substitution: The electron-deficient carbon adjacent to the thiazole nitrogen undergoes substitution with amines or thiols, enabling the generation of analogs with modified biological profiles.

  • Oxidation-Reduction Reactions: The ketone group at position 5 of the pyrrole can be reduced to a secondary alcohol using sodium borohydride, while the hydroxyl group is susceptible to oxidation to a ketone under strong acidic conditions.

  • Ester Hydrolysis: The ethyl ester at position 5 of the thiazole can be hydrolyzed to a carboxylic acid, enhancing water solubility for pharmacological testing.

Table 2: Representative Derivatives and Their Modifications

DerivativeModificationSynthetic Method
Carboxylic Acid AnalogHydrolysis of ethyl esterBasic aqueous conditions
N-Alkylated PyrroleAlkylation at pyrrole nitrogenAlkyl halide reaction
Fluorinated Benzoyl VariantReplacement of 3-fluoro-4-methyl groupElectrophilic aromatic substitution

These derivatives are critical for structure-activity relationship (SAR) studies, particularly in optimizing bioavailability and target selectivity.

ActivityModel SystemResultSource
CytotoxicityMCF-7 cellsIC₅₀ = 12.3 µM
AntibacterialS. aureusMIC = 8 µg/mL
COX-2 InhibitionEnzyme assay68% inhibition at 10 µM

Applications in Pharmaceutical Development

This compound’s structural complexity and multifunctionality position it as a promising lead candidate for several therapeutic areas:

  • Oncology: As a kinase inhibitor, it could complement targeted therapies for resistant cancers. Its fluorine substituent may improve blood-brain barrier penetration for glioblastoma treatment.

  • Infectious Diseases: Structural analogs have shown efficacy against multidrug-resistant pathogens, suggesting potential for antibiotic development .

  • Autoimmune Disorders: COX-2 and IL-6 inhibitory activity aligns with applications in rheumatoid arthritis and inflammatory bowel disease.

Challenges include optimizing metabolic stability and reducing off-target effects through prodrug strategies or nanoparticle-based delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator